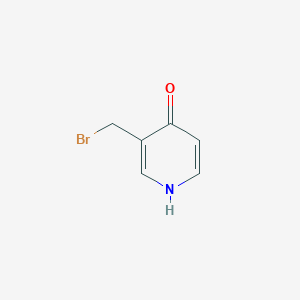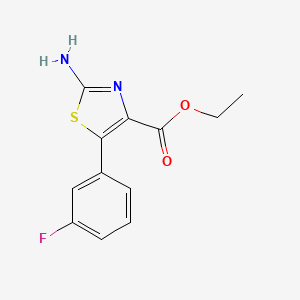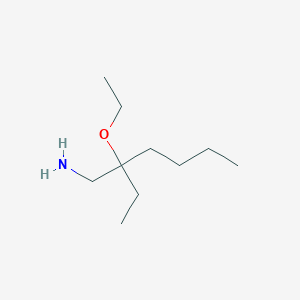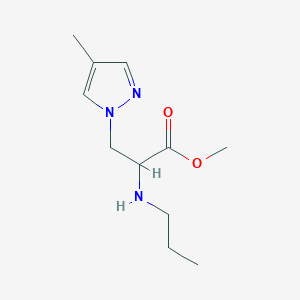
(1S)-1-(1-phenylcyclopentyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(1-phenylcyclopentyl)ethan-1-amine is a chiral amine compound characterized by a phenyl group attached to a cyclopentyl ring, which is further connected to an ethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1-phenylcyclopentyl)ethan-1-amine typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or other suitable aromatic substitution reactions.
Attachment of the Ethanamine Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
(1S)-1-(1-phenylcyclopentyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenyl and cyclopentyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while substitution reactions can introduce various functional groups onto the phenyl or cyclopentyl rings.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Industry: It could be used in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (1S)-1-(1-phenylcyclopentyl)ethan-1-amine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other biomolecules, leading to changes in cellular pathways and physiological effects.
類似化合物との比較
Similar Compounds
(1R)-1-(1-phenylcyclopentyl)ethan-1-amine: The enantiomer of the compound, which may have different biological activity.
1-Phenylcyclopentylamine: A related compound lacking the ethanamine moiety.
Cyclopentylamine: A simpler amine with a cyclopentyl group.
Uniqueness
(1S)-1-(1-phenylcyclopentyl)ethan-1-amine is unique due to its specific chiral configuration and the presence of both phenyl and cyclopentyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC名 |
(1S)-1-(1-phenylcyclopentyl)ethanamine |
InChI |
InChI=1S/C13H19N/c1-11(14)13(9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10,14H2,1H3/t11-/m0/s1 |
InChIキー |
ABRFXTMQISKRJO-NSHDSACASA-N |
異性体SMILES |
C[C@@H](C1(CCCC1)C2=CC=CC=C2)N |
正規SMILES |
CC(C1(CCCC1)C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromobenzo[d]isothiazol-3(2H)-one](/img/structure/B13636812.png)











![Tert-butyl 9-amino-8-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13636893.png)
![Ethyl2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13636897.png)
